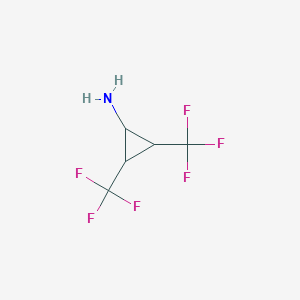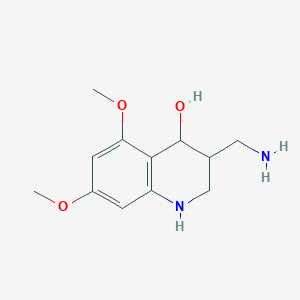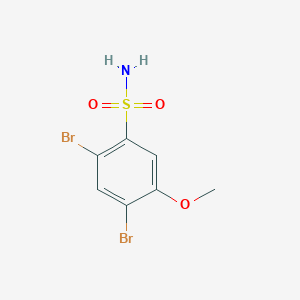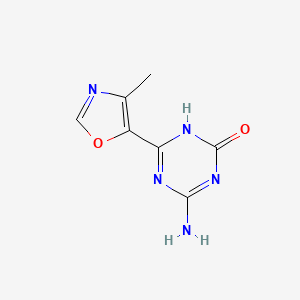
4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that contains both oxazole and triazine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a 4-methyl-1,3-oxazole derivative with a suitable triazine precursor in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the oxazole ring.
Reduction: Reduction reactions could target the triazine ring, potentially converting it to a dihydro or tetrahydro derivative.
Substitution: Substitution reactions may occur at various positions on the oxazole or triazine rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce a more saturated triazine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
Biologically, compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for their potential as therapeutic agents, particularly in the treatment of infectious diseases or cancer.
Industry
Industrially, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action for compounds like 4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one would depend on their specific biological target. For example, if the compound acts as an antimicrobial agent, it might inhibit a key enzyme in the bacterial cell wall synthesis pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine: Lacks the dihydro component.
4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-thione: Contains a thione group instead of a ketone.
Uniqueness
The presence of both oxazole and triazine rings in 4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one makes it unique compared to other similar compounds. This unique structure could confer specific biological activities or chemical reactivity that are not observed in related compounds.
Propriétés
Formule moléculaire |
C7H7N5O2 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
4-amino-6-(4-methyl-1,3-oxazol-5-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H7N5O2/c1-3-4(14-2-9-3)5-10-6(8)12-7(13)11-5/h2H,1H3,(H3,8,10,11,12,13) |
Clé InChI |
YMWIAWHSFCSIMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC=N1)C2=NC(=NC(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


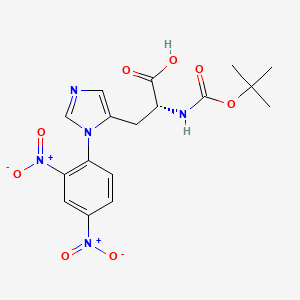
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13164635.png)

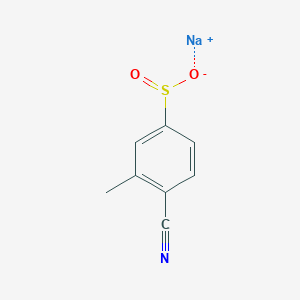




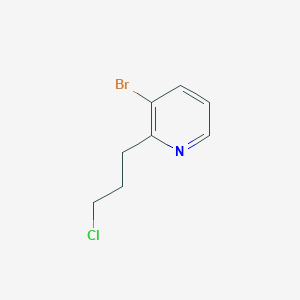
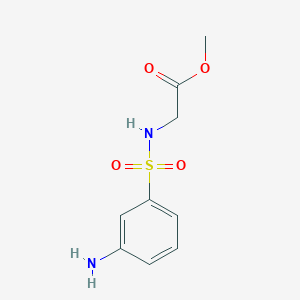
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde](/img/structure/B13164687.png)
